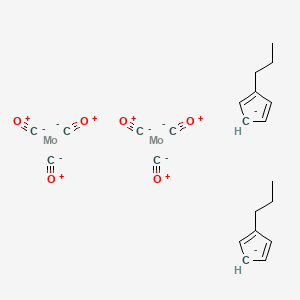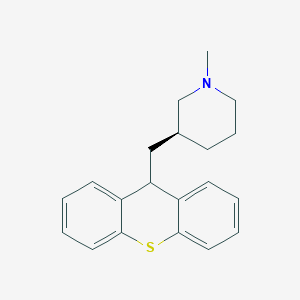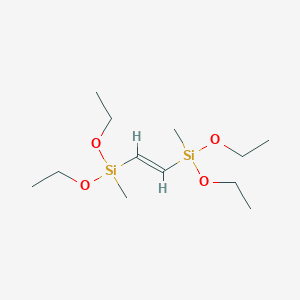
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer, also known as Mo(η^5-C5H4CH2CH2)(CO)3, is a transition metal complex that has been widely studied for its potential applications in various fields of chemistry. This compound is known for its unique structure, which consists of a molybdenum atom coordinated to three carbonyl ligands and a propylcyclopentadienyl ligand.
Mécanisme D'action
The mechanism of action of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is not fully understood, but it is believed to involve the transfer of carbonyl ligands to substrates during catalytic reactions. This transfer is thought to occur through a mechanism known as migratory insertion, in which the carbonyl ligand inserts itself into a carbon-hydrogen bond in the substrate. This results in the formation of a new carbon-carbonyl bond and the release of a molecule of hydrogen.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Propylcyclopentadienyl)molybdenum tricarbonyl dimer in lab experiments is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, which makes it a useful tool for synthetic chemists. However, one limitation of using this compound is its high cost. (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is a relatively expensive compound, which can limit its use in some research settings.
Orientations Futures
There are several future directions for research on (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. One area of research involves the development of new catalytic applications for this compound. For example, researchers could explore its potential use in the synthesis of novel pharmaceuticals or other fine chemicals. Another area of research involves the development of new synthetic methods for the preparation of this compound. This could involve the use of alternative reducing agents or the development of new reaction conditions that improve the yield of the dimeric complex.
Méthodes De Synthèse
The synthesis of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer can be achieved through several methods. One common method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl hydride with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl chloride with a reducing agent such as sodium borohydride. Both methods result in the formation of the dimeric complex.
Applications De Recherche Scientifique
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer has been studied for its potential applications in various fields of chemistry. One area of research involves the use of this compound as a catalyst for various organic reactions. For example, this compound has been shown to catalyze the hydroformylation of alkenes, which is a useful reaction for the production of aldehydes. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other fine chemicals.
Propriétés
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
CAS RN |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)